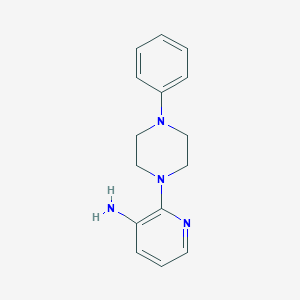

2-(Trimethylsilyl)-2H-1,2,3-triazole

概要

説明

The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . It’s characterized by chemical inertness and a large molecular volume, making it useful in various applications . The TMS group can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids .

Synthesis Analysis

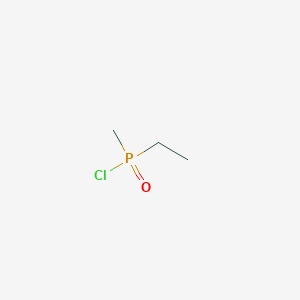

The synthesis of trimethylsilyl compounds often involves the use of a trimethylsilylating reagent to substitute a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . Examples of trimethylsilylating agents include trimethylsilyl chloride and bis(trimethylsilyl)acetamide .Molecular Structure Analysis

The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of a trimethylsilyl compound would depend on the specific compound . For example, 2-(Trimethylsilyl)ethanol has a boiling point of 50–52 °C/10 mmHg, 71–73 °C/35 mmHg and a density of 0.825 g cm^-3 .科学的研究の応用

Pharmaceuticals

2-Trimethylsilyl-1,2,3-triazole serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its triazole ring is a common motif in many drugs due to its mimicry of the peptide bond, contributing to the stability and bioactivity of the molecules . For instance, triazole derivatives are used in antifungal medications like fluconazole and itraconazole, which inhibit enzyme systems crucial to fungal metabolism .

Agrochemistry

In the agrochemical industry, triazole compounds are utilized for their growth-promoting properties and as precursors to pesticides . The triazole ring’s ability to form non-covalent bonds with enzymes and receptors makes it valuable in developing new agrochemicals that target specific biological pathways in pests .

Material Science

The robustness of the triazole ring makes 2-Trimethylsilyl-1,2,3-triazole a candidate for creating advanced materials. Its incorporation into polymers can enhance durability and resistance to environmental stressors. Additionally, its potential for forming complex structures is explored in the development of novel materials with specific properties .

Organocatalysis

Triazole derivatives, including 2-Trimethylsilyl-1,2,3-triazole, are explored in organocatalysis due to their ability to stabilize transition states and act as ligands in catalytic cycles . Their use in catalysis can lead to more efficient and selective chemical reactions, which is crucial in synthetic chemistry.

Biotechnology

In biotechnological applications, the triazole ring is used as a bioisostere, mimicking the properties of natural biomolecules. This allows for the design of probes and reagents that can interact with biological systems in a controlled manner, aiding in research and diagnostic processes .

Chemical Synthesis

2-Trimethylsilyl-1,2,3-triazole is valuable in synthetic chemistry for constructing complex organic compounds. Its reactivity allows for the formation of diverse chemical structures, making it a versatile building block in the synthesis of a wide range of organic molecules .

Supramolecular Chemistry

The triazole ring’s ability to participate in hydrogen bonding and its dipole moment make it suitable for the design of supramolecular structures. These structures have potential applications in the development of molecular machines and sensors .

Drug Discovery

The structural features of 2-Trimethylsilyl-1,2,3-triazole facilitate the discovery of new drugs. Its presence in a compound can significantly affect the pharmacokinetic and pharmacodynamic profiles, leading to the development of drugs with improved efficacy and reduced side effects .

作用機序

Target of Action

The primary targets of 1,2,3-triazole derivatives, such as 2-Trimethylsilyl-1,2,3-triazole, are diverse enzymes and receptors in organisms . The triazole ring can interact with these targets through weak interactions . For instance, the triazole ring has been found to interact with the amino acids present in the active site of EGFR receptors .

Mode of Action

The mode of action of 2-Trimethylsilyl-1,2,3-triazole involves its ability to engage nucleophilic groups, such as alcohols, amines, and carboxyl groups . The reaction proceeds through nucleophilic substitution, whereby the chloride ion of TMSCl is replaced by the nucleophilic group .

Biochemical Pathways

1,2,3-Triazoles, including 2-Trimethylsilyl-1,2,3-triazole, have been found to affect various biochemical pathways. They can interact with diverse enzymes and receptors, thereby affecting the downstream effects of these pathways . For example, the 1,2,3-triazole ring has been found to produce anti-ChE activity by inhibiting both AChE and BuChE activities .

Pharmacokinetics

It is known that 1,2,3-triazoles are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . This stability likely contributes to the bioavailability of 2-Trimethylsilyl-1,2,3-triazole.

Result of Action

The result of the action of 2-Trimethylsilyl-1,2,3-triazole is largely dependent on the specific targets it interacts with. For instance, when it interacts with AChE and BuChE, it results in anti-ChE activity . In another example, when it interacts with EGFR receptors, it can affect the function of these receptors .

Action Environment

The action of 2-Trimethylsilyl-1,2,3-triazole can be influenced by environmental factors. For instance, it is stable to hydrolysis, oxidizing and reducing conditions, which means it can maintain its activity in various environments . .

Safety and Hazards

The safety and hazards associated with a trimethylsilyl compound would depend on the specific compound. For example, trimethylsilyl chloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

特性

IUPAC Name |

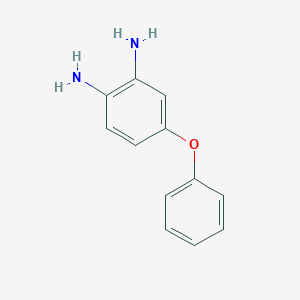

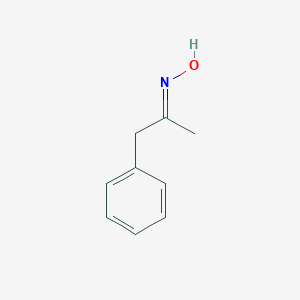

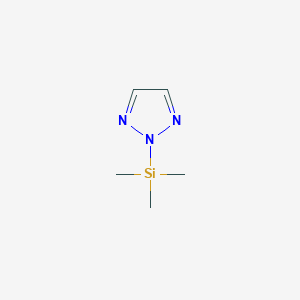

trimethyl(triazol-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3Si/c1-9(2,3)8-6-4-5-7-8/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPOVSQQYMUIGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1N=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383025 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)-2H-1,2,3-triazole | |

CAS RN |

13518-80-4 | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13518-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trimethylsilyl)-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1,2,3-Triazole, 2-(trimethylsilyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes for producing 2-Trimethylsilyl-1,2,3-triazole?

A1: Two main synthetic pathways are highlighted in the research:

- Direct silylation of 1,2,3-triazole: This method utilizes 2-Trimethylsilyl-1,2,3-triazole as a starting material and involves reaction with thiobenzoyl chloride in the presence of a base. [] This approach allows for the preparation of N-thiobenzoyltriazoles, which can be further modified. []

- Reaction of diazomethyltrimethylsilane with cyanogen halides: This method produces a mixture of 4-halogeno-2-trimethylsilyl-1,2,3-triazole and an isomer. [] Subsequent hydrolysis of this mixture yields the desired 4-substituted-1,2,3-triazole. []

Q2: What unique reactivity does 2-Trimethylsilyl-1,2,3-triazole exhibit under reductive conditions?

A2: Research indicates that exhaustive reductive silylation of 2-Trimethylsilyl-1,2,3-triazole using trimethylsilyl chloride and potassium leads to the formation of E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2). [] This reaction proceeds through a 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) intermediate. [] This highlights the susceptibility of the triazole ring to reductive cleavage and further silylation under specific reaction conditions.

Q3: Are there any insights into the electronic structure and properties of 2-Trimethylsilyl-1,2,3-triazole derivatives?

A3: Studies employing NMR spectroscopy and electron transfer reactions with tetracyanoethylene (TCNE) on 1,2,3-tris(trimethylsilyl)-1,2,3-triazoline(4) suggest partial π overlap within the five-membered ring. [] This implies a degree of electron delocalization influenced by the trimethylsilyl group and the nitrogen lone pairs. Further investigation using photoelectron spectroscopy and ESR on E-1,1,4,4-tetrakis(trimethylsilyl)-1,4-diazabutene(2) revealed that this molecule, unlike its tetrazene(2) analogue, cannot adopt a planar conformation. [] These findings provide valuable insights into the structure-property relationships of 2-Trimethylsilyl-1,2,3-triazole derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。